

Molecular structure of 9-Carboxyanthracene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 9-Anthracenecarboxylic acid

Cat. No.: B105490 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 9-Carboxyanthracene

This guide provides a comprehensive overview of the molecular structure, properties, and applications of 9-Carboxyanthracene, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

9-Carboxyanthracene, also known as 9-anthroic acid, is a polycyclic aromatic hydrocarbon with a carboxylic acid functional group attached to the 9th position of the anthracene core.[1] This substitution significantly influences its chemical and physical properties, making it a valuable compound in various scientific fields.

General and Physicochemical Properties

The fundamental properties of 9-Carboxyanthracene are summarized in the table below, providing a quick reference for its key characteristics.

Property	Value	Reference
Chemical Formula	C15H10O2	[2]
Molecular Weight	222.24 g/mol	[1]
CAS Number	723-62-6	[2]
Appearance	Yellow powder	[3]
Melting Point	213-217 °C	[1]
рКа	3.65 (at 25°C)	[3]
Solubility	Insoluble in water; soluble in ethanol, DMSO, and DMF.	[3][4]

Crystallographic Data

While detailed crystallographic data for the monomeric form of 9-Carboxyanthracene can be accessed through the Cambridge Crystallographic Data Centre (CCDC) with deposition number 128359, comprehensive studies have been conducted on its photochemical dimer.[5] The head-to-tail dimer of **9-anthracenecarboxylic acid** has been extensively studied, revealing its propensity to form solvates with various solvents.[6] This dimerization is a key aspect of its solid-state chemistry and photophysical behavior.[6]

Spectroscopic Data

The spectroscopic signature of 9-Carboxyanthracene is crucial for its identification and characterization. The following tables summarize its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d ₆)	Chemical Shift (ppm)
-COOH	~13.5
Aromatic-H	7.5 - 8.8

¹³ C NMR	Chemical Shift (ppm)
C=O	~169
Aromatic-C	125 - 132

Infrared (IR) Spectroscopy

Functional Group	Vibrational Frequency (cm ⁻¹)
O-H stretch (Carboxylic acid)	2500-3300 (broad)
C=O stretch (Carboxylic acid)	1670-1700
C=C stretch (Aromatic)	1400-1600
C-H bend (Aromatic)	675-900

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of 9-Carboxyanthracene is characterized by multiple bands, with the position of the maximum absorption wavelength (λmax) being solvent-dependent.

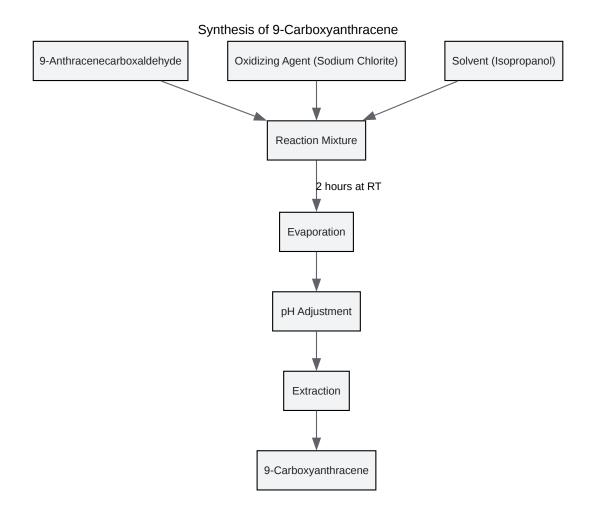
Solvent	λmax (nm)
Ethanol	254
Various Solvents	253

Experimental Protocols Synthesis of 9-Carboxyanthracene

A common method for the synthesis of 9-Carboxyanthracene is the oxidation of 9-anthracenecarboxaldehyde.[7]

Protocol: Oxidation of 9-Anthracenecarboxaldehyde[7]

 Reaction Setup: In a reaction flask, add 100g of 9-anthracenecarboxaldehyde, 1000g of isopropanol, and 50g of 2-methyl-2-butene.


Foundational & Exploratory

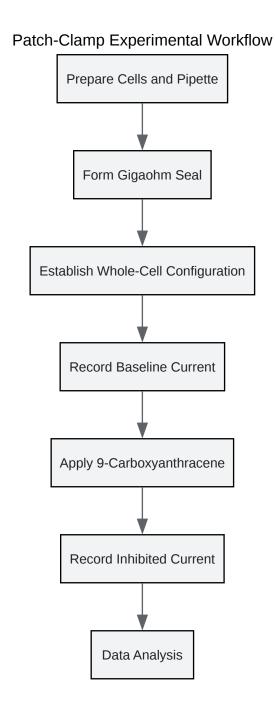
- Addition of Reagents: While stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water. Subsequently, add a solution of 68.6g of sodium chlorite in 300g of water dropwise, maintaining the temperature between 20-30°C.
- Reaction: After the dropwise addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
- Work-up: Evaporate the solvent under reduced pressure. Adjust the pH of the residue to 1-5 using a suitable acid (e.g., HCl).
- Extraction and Isolation: Extract the product with an organic solvent. Evaporate the organic phase to obtain 9-Carboxyanthracene.

Click to download full resolution via product page

A simplified workflow for the synthesis of 9-Carboxyanthracene.

Patch-Clamp Electrophysiology for Chloride Channel Inhibition

Foundational & Exploratory



To study the inhibitory effect of 9-Carboxyanthracene on chloride channels, the patch-clamp technique is employed.

Protocol: Whole-Cell Patch-Clamp Recording[8][9][10][11][12]

- Cell Preparation: Plate cells expressing the chloride channel of interest (e.g., HEK293 cells transfected with TMEM16A) onto coverslips a few days prior to recording.
- Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 M Ω and fill with an appropriate internal solution.
- Recording Setup: Place the coverslip with cells in a recording chamber on an inverted microscope stage and perfuse with an external solution.
- Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal ($G\Omega$ seal) between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Data Acquisition: Record baseline chloride currents using a patch-clamp amplifier and appropriate software.
- Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of 9-Carboxyanthracene.
- Analysis: Record the changes in chloride current in the presence of the inhibitor to determine its effect on channel activity.

Click to download full resolution via product page

A general workflow for patch-clamp experiments.

Applications in Drug Development and Research

Chloride Channel Inhibition

9-Carboxyanthracene is a well-established inhibitor of various chloride channels, including the Ca²⁺-activated chloride channels (CaCCs) of the TMEM16/Anoctamin family, such as TMEM16A and TMEM16B.[13] These channels are involved in a multitude of physiological processes, and their dysfunction is implicated in diseases like cystic fibrosis, hypertension, and asthma. 9-Carboxyanthracene serves as a crucial pharmacological tool to probe the function of these channels.

The inhibitory mechanism involves a direct block of the channel pore, which can be voltage-dependent.[4] This blockade prevents the efflux of chloride ions, thereby modulating the cell membrane potential and downstream cellular processes.

Inhibitory Action Increase in Intracellular Ca²⁺ TMEM16A Activation Clare Efflux Membrane Depolarization Downstream Cellular Response

Inhibition of TMEM16A Chloride Channel

Click to download full resolution via product page

Mechanism of TMEM16A inhibition by 9-Carboxyanthracene.

Synthetic Building Block

The reactive carboxylic acid group and the fluorescent anthracene core make 9-Carboxyanthracene a versatile building block in organic synthesis. It is used as a starting material for the synthesis of various derivatives with applications in materials science and medicinal chemistry. For instance, it can be used to synthesize 9-cyanoanthracene and purine

derivatives.[1] Its deuterated form, 9-Anthracene-d9-carboxylic acid, is utilized as an internal standard in quantitative analysis by NMR and mass spectrometry.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 9-Anthracenecarboxylic acid 99 723-62-6 [sigmaaldrich.com]
- 2. 9-Anthracenecarboxylic acid [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 9-Anthracenecarboxylic acid | C15H10O2 | CID 2201 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN113831237A A kind of synthetic method of 9-anthracenecarboxylic acid Google Patents [patents.google.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 10. Patch Clamp Protocol [labome.com]
- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug— Ion Channel Binding Dynamics [frontiersin.org]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Molecular structure of 9-Carboxyanthracene].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b105490#molecular-structure-of-9-carboxyanthracene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com